ORR Electrocatalyst Performance: FeCl₂-Derived Catalyst Achieves Near-4-Electron Transfer Efficiency, Second Only to FeCl₃
In a direct head-to-head comparison of iron precursors for synthesizing Fe–N–C oxygen reduction reaction (ORR) catalysts, FeCl₂-derived catalyst (FeCl₂–PANI/C) achieved an electron-transfer number of 3.98, second only to FeCl₃-derived catalyst (3.99) and significantly exceeding Fe(C₂H₃O₂)₂ (3.94) and FeSO₄ (3.83) [1]. This near-ideal 4-electron pathway indicates minimal peroxide formation and high ORR efficiency. The study further revealed that FeCl₂–PANI/C and FeCl₃–PANI/C both exhibited Fe–N₄ coordination structures with Fe³⁺ chelates, whereas Fe(C₂H₃O₂)₂–PANI/C formed Fe²⁺ chelates and FeSO₄–PANI/C produced undesirable FeS and Fe₂O₃ phases [1].
| Evidence Dimension | Electron-transfer number (n) in oxygen reduction reaction (ORR) activity |
|---|---|
| Target Compound Data | 3.98 (FeCl₂-derived FeCl₂–PANI/C catalyst) |
| Comparator Or Baseline | FeCl₃: 3.99; Fe(C₂H₃O₂)₂: 3.94; FeSO₄: 3.83 |
| Quantified Difference | FeCl₂: 3.98 vs. FeCl₃: 3.99 (Δ = -0.01, ~0.25% lower); vs. FeSO₄: 3.83 (Δ = +0.15, ~3.9% higher) |
| Conditions | Pyrolysis at 700 °C under N₂ atmosphere; ORR testing in acidic media; catalysts denoted as FeCl₂–PANI/C, FeCl₃–PANI/C, Fe(C₂H₃O₂)₂–PANI/C, Fe₂SO₄–PANI/C |
Why This Matters
For researchers developing non-precious metal fuel cell catalysts, FeCl₂ provides ORR activity nearly identical to FeCl₃ while offering distinct precursor chemistry that may influence catalyst morphology and active site distribution.
- [1] Setyowati, V.A., Huang, H., Liu, C., & Wang, C. (2016). Effect of Iron Precursors on the Structure and Oxygen Reduction Activity of Iron–Nitrogen–Carbon Catalysts. Electrochimica Acta, 211, 933-940. DOI: 10.1016/j.electacta.2016.06.112 View Source
